Methyl 6-(aminomethyl)-4-nitropyridine-2-carboxylate
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Overview
Description
Methyl 6-(aminomethyl)-4-nitropyridine-2-carboxylate is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group, a nitro group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(aminomethyl)-4-nitropyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of a pyridine derivative to introduce the nitro group. This is followed by the introduction of the aminomethyl group through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the nitro-pyridine compound. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(aminomethyl)-4-nitropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 6-(aminomethyl)-4-nitropyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 6-(aminomethyl)-4-nitropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(aminomethyl)-4-isobutoxy-1H-indole-2-carboxylate: Similar structure with an indole ring instead of a pyridine ring.
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Another compound with a similar aminomethyl and carboxylate ester functionality but with an indole ring.
Uniqueness
Methyl 6-(aminomethyl)-4-nitropyridine-2-carboxylate is unique due to the presence of both a nitro group and an aminomethyl group on the pyridine ring, which can impart distinct chemical reactivity and biological activity compared to similar compounds with different ring systems or substituents.
Properties
CAS No. |
1393557-05-5 |
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Molecular Formula |
C8H9N3O4 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
methyl 6-(aminomethyl)-4-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C8H9N3O4/c1-15-8(12)7-3-6(11(13)14)2-5(4-9)10-7/h2-3H,4,9H2,1H3 |
InChI Key |
WPGYCYQZBNMYBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CN)[N+](=O)[O-] |
Origin of Product |
United States |
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